2,2'-oxybis[N-(4-fluorophenyl)acetamide]
Description
2,2'-Oxybis[N-(4-fluorophenyl)acetamide] is a dimeric acetamide derivative featuring two N-(4-fluorophenyl)acetamide units connected via an ether (-O-) bridge.
Properties
Molecular Formula |
C16H14F2N2O3 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H14F2N2O3/c17-11-1-5-13(6-2-11)19-15(21)9-23-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
SVIFPMQGEGXCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a coupling reaction with an appropriate oxygen-containing reagent to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-oxybis[N-(4-fluorophenyl)acetamide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,2’-oxybis[N-(4-fluorophenyl)acetamide] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Acetamide Core
(a) 2-Chloro-N-(4-fluorophenyl)acetamide ()
- Structure : Chlorine substituent at the α-carbon of the acetamide.
- Key Properties: Forms intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing crystal packing .
- Applications: Intermediate for synthesizing quinoline and piperazinedione derivatives .
(b) 2-Azido-N-(4-fluorophenyl)acetamide ()
- Structure : Azide (-N₃) group at the α-carbon.
- Key Properties :
- Applications: Potential for bioconjugation or polymer cross-linking, unlike the target compound’s role as a standalone dimer .
Variations in the Aryl Group
(a) N-(4-Methoxyphenyl)acetamide Derivatives ()
- Structure : Methoxy (-OCH₃) instead of fluorine on the phenyl ring.
- Key Properties :
- Biological Relevance : Demonstrated antimicrobial activity, suggesting fluorine substitution in the target compound may enhance metabolic stability .
(b) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
Bridge Modifications
(a) 2,2'-(Hexane-1,6-diylbis(sulfanediyl))bis[N-(4-fluorophenyl)acetamide] ()
- Structure : Sulfur (-S-) bridge instead of oxygen.
- Key Properties :
- Reactivity : Prone to oxidation, forming sulfoxides or sulfones, whereas the ether bridge is oxidation-resistant .
(b) N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Structure : Branched alkyl groups (cyclohexyl, propyl) instead of an ether bridge.
- Key Properties :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2,2'-Oxybis[N-(4-fluorophenyl)acetamide] | C₁₆H₁₄F₂N₂O₃ | ~344.3 (calculated) | Not reported | Ether bridge, fluorophenyl |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 199.60 | Not reported | Chloro, fluorophenyl |
| N-Cyclohexyl-2-(4-fluorophenyl)-... | C₁₉H₂₇FN₂O₂ | 334.206 | 150–152 | Cyclohexyl, propyl |
| 2,2'-(Hexane-1,6-diylbis(sulfanediyl))... | C₂₀H₂₂F₂N₂O₂S₂ | 424.52 | Not reported | Sulfur bridge |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
